molecular formula C13H22N2O2 B1612575 tert-butyl N-(1-cyanocycloheptyl)carbamate CAS No. 904817-73-8

tert-butyl N-(1-cyanocycloheptyl)carbamate

Cat. No.: B1612575
CAS No.: 904817-73-8
M. Wt: 238.33 g/mol
InChI Key: RGOITEVRWMIEDH-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyanocycloheptyl)carbamate is a chemical compound with the molecular formula C13H22N2O2. It is known for its unique structure, which includes a cyano group attached to a cycloheptyl ring and a carbamic acid tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyanocycloheptyl)carbamate typically involves the reaction of cycloheptylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanogen bromide to introduce the cyano group. The overall reaction can be summarized as follows:

  • Cycloheptylamine + tert-butyl chloroformate + triethylamine → Intermediate
  • Intermediate + cyanogen bromide → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-cyanocycloheptyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous phosphoric acid or sodium hydroxide can be used as reagents.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

    Reduction: Primary amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-(1-cyanocycloheptyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyanocycloheptyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile reagent in research.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: A precursor in the synthesis of tert-butyl N-(1-cyanocycloheptyl)carbamate.

    tert-Butyl carbamate: Shares the tert-butyl ester group.

    Cycloheptyl cyanide: Contains the cyano group attached to a cycloheptyl ring.

Uniqueness

This compound is unique due to the combination of its cyano group, cycloheptyl ring, and carbamic acid tert-butyl ester group. This combination imparts distinct chemical properties, making it valuable in various research applications.

Properties

IUPAC Name

tert-butyl N-(1-cyanocycloheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOITEVRWMIEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587726
Record name tert-Butyl (1-cyanocycloheptyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-73-8
Record name tert-Butyl (1-cyanocycloheptyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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